N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE
Description
Properties
CAS No. |
1219802-57-9 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
138.196 |
IUPAC Name |
2,2,2-trideuterio-N-[1,1-dideuterio-2-oxo-2-(trideuteriomethylamino)ethyl]acetamide |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)7-3-5(9)6-2/h3H2,1-2H3,(H,6,9)(H,7,8)/i1D3,2D3,3D2 |
InChI Key |
FJMAXCRRCJSCIE-AUOAYUKBSA-N |
SMILES |
CC(=O)NCC(=O)NC |
Synonyms |
N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Site Specifically Deuterated N Acetylglycine Amide Derivatives
Strategies for Regioselective and Stereoselective Deuterium (B1214612) Incorporation
The targeted introduction of deuterium at specific molecular sites requires a diverse toolkit of synthetic methods. These strategies are designed to be highly selective, minimizing isotopic scrambling and ensuring high levels of deuterium incorporation at the desired position.
Deuteration at the Acetyl (N-ACETYL-D3) Moiety
Deuteration of the N-acetyl group is commonly achieved through the use of deuterated acetylating agents. A straightforward and widely used method involves the acylation of the parent amine with a deuterated acetyl source, such as deuterated acetyl chloride (CD₃COCl) or acetic anhydride-d6 ((CD₃CO)₂O). biomedres.usresearchgate.net These reagents are commercially available and react under standard acylation conditions to provide the N-acetyl-d3 moiety with high isotopic purity.
For instance, the synthesis of d3-N-acetyl JPH203, a deuterated metabolite, was accomplished using d3-acetylchloride. biomedres.us This approach highlights the directness and efficiency of using isotopically labeled starting materials for incorporating deuterium into the acetyl group. The acetyl group is generally stable, though it can be removed by strong base. wikipedia.org
Table 1: Reagents for N-ACETYL-D3 Moiety Synthesis
| Deuterated Reagent | Typical Reaction Conditions | Reference |
|---|---|---|
| Acetic anhydride-d6 | Amine substrate, aprotic solvent (e.g., THF, DCM), optional base (e.g., triethylamine, pyridine) | researchgate.net |
Deuteration at the Glycine (B1666218) Alpha-Carbon (GLYCINE-D2) Position
The α-carbon of glycine is a key position for deuteration, as it can influence metabolic stability and be used to probe enzymatic mechanisms. nih.gov Several methods have been developed for the specific deuteration of this position.
One common strategy involves hydrogen-deuterium exchange (HDX) at the α-carbon of N-substituted glycine residues under basic conditions. nih.govnih.gov This method is particularly effective for N-acylglycine derivatives where the amide structure facilitates the exchange. The deuterons introduced at the α-carbon are stable in acidic aqueous solutions, which is advantageous for subsequent analysis, such as liquid chromatography-mass spectrometry (LC-MS). nih.gov
Enzyme-catalyzed approaches also offer high selectivity for α-deuteration. nih.gov For example, the pyridoxal/D₂O exchange reaction can be used to deuterate the α-CH of amino acids, although this can be accompanied by racemization. nih.gov To achieve enantiomerically pure α-deuterated amino acids, dynamic kinetic resolution of racemates can be employed, yielding up to 99% deuteration. rsc.orgrsc.org
More recently, an organophotoredox protocol has been developed for the synthesis of enantioenriched α-deuterated α-amino acids. This radical-based strategy allows for the highly diastereoselective, chemoselective, and regioselective incorporation of deuterium. nih.gov
Table 2: Methods for GLYCINE-D2 Position Deuteration
| Method | Key Features | Deuterium Source | Reference |
|---|---|---|---|
| Base-catalyzed H/D Exchange | Effective for N-substituted glycines; deuterons stable in acid. | D₂O | nih.govnih.gov |
| Pyridoxal-catalyzed Exchange | Can be accompanied by racemization; requires resolution for enantiopurity. | D₂O | nih.gov |
| Dynamic Kinetic Resolution | Yields enantiomerically pure products with high deuteration. | D₂O | rsc.orgrsc.org |
Deuteration at the N-Methyl (N-METHYL-D3) Position
The introduction of a deuterated N-methyl group is typically accomplished through N-methylation using a deuterated methylating agent. The most common reagent for this purpose is deuterated methyl iodide (CD₃I). This reagent readily reacts with a primary or secondary amine precursor to form the N-methyl-d3 derivative.
A facile and general Brønsted acid-catalyzed deuteration at the methyl group of N-heteroarylmethanes has been developed, using D₂O as the deuterating reagent under relatively mild conditions. rsc.orgresearchgate.netrsc.org While this method is demonstrated for N-heteroarylmethanes, the principle of acid-catalyzed H/D exchange at an activated methyl group could be applicable to other systems.
Direct deuteration of N-methyl groups can also be achieved under strongly basic conditions, though this often requires high temperatures. rsc.org For the synthesis of N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE, the most direct route would involve the methylation of the corresponding N-H amide with CD₃I.
Catalytic Hydrogen-Deuterium Exchange Approaches for Amide Synthesis
Catalytic hydrogen-deuterium exchange (HDE) offers a powerful and atom-economical method for introducing deuterium into organic molecules, including amides. acs.org These methods often utilize transition metal catalysts to facilitate the exchange of C-H bonds with deuterium from a deuterium source, typically D₂O or D₂ gas. acs.orgmdpi.com
Palladium on carbon (Pd/C) is a versatile catalyst for HDE reactions. mdpi.com An environmentally benign system using Pd/C with aluminum and D₂O has been described for the chemo- and regioselective HDE of amino acids. mdpi.com Ruthenium catalysts have also been shown to be effective for the selective HDE of amines and amino acids in D₂O at elevated temperatures. mdpi.com The choice of catalyst can influence the selectivity of the deuteration. researchgate.net For instance, iridium-catalyzed deuteration of aliphatic amides using D₂ gas has been reported to be applicable even to small peptides. nih.gov
Alkali metal amides, such as potassium bis(trimethylsilyl)amide (KHMDS), have been used to catalyze the α-deuteration of sulfides under mild conditions, representing a transition-metal-free approach. acs.org While not directly applied to amides in the cited research, this points to the potential of strong, non-nucleophilic bases to mediate H/D exchange at activated C-H positions.
Electrochemical Deuteration Protocols for Alpha-Positions of Amides
Organic electrochemistry provides a unique and powerful tool for molecular editing, using electrons as traceless reagents. rsc.org An electrochemical deuteration method has been developed for the specific modification of the α-position of amides via an H/D exchange reaction under mild, neutral conditions. rsc.orgresearchgate.net This protocol offers an efficient route for the rapid synthesis of α-deuterated amides with good to high yields and excellent levels of deuterium incorporation. rsc.org
The electrochemical approach can be highly selective for the α-position and has been successfully applied to the late-stage modification of drug molecules. rsc.orgresearchgate.net This method avoids the use of harsh reagents and high temperatures often associated with other deuteration techniques. Recent advancements in electroreductive platforms have expanded the scope of electrochemically driven deuteration of organic compounds. wiley.comchemistryviews.orgsigmaaldrich.com
De Novo Synthetic Routes to Deuterated Glycine Derivatives
De novo synthesis offers a bottom-up approach to constructing isotopically labeled molecules, providing complete control over the position of the deuterium labels. This strategy is particularly useful when multiple deuterated sites are required within the same molecule or when other methods lack the necessary selectivity.
The synthesis of deuterated glycine can be a starting point for building more complex deuterated molecules. Cellular glycine can be derived from glucose via de novo synthesis from serine. nih.govnih.gov By using isotopically labeled precursors in these biosynthetic pathways, it is possible to produce deuterated glycine.
Chemical synthesis provides more direct control. For example, methods for the preparation of α-deuterated L-valine have been established and incorporated biosynthetically into proteins. nih.gov Asymmetric synthesis of α-deuterated α-amino acids can be achieved through nonenzymatic transamination reactions, yielding optically active products. oup.com These synthetic deuterated glycine derivatives can then be used as building blocks in peptide synthesis to construct the target deuterated N-acetylglycine amide.
Analytical Validation of Deuterium Incorporation and Purity in Synthesized N-Acetylglycine Amides
The rigorous analytical validation of site-specifically deuterated N-acetylglycine amides, such as this compound, is a critical step to ensure the final product meets the required specifications for its intended application. This process involves a multi-pronged approach, primarily utilizing high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the precise location and extent of deuterium incorporation. Purity is typically assessed using chromatographic techniques like high-performance liquid chromatography (HPLC).
Mass Spectrometry for Confirmation of Deuterium Incorporation
Mass spectrometry is a primary tool for verifying the successful incorporation of deuterium atoms into the target molecule. By comparing the mass-to-charge ratio (m/z) of the deuterated compound with its non-deuterated analog, the degree of deuterium labeling can be accurately determined. For this compound, a total of eight deuterium atoms are expected to be incorporated.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly employed for the analysis of such modified amino acid derivatives. nih.gov The analysis of the mass spectra would reveal a mass shift corresponding to the number of incorporated deuterium atoms. Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium labels by analyzing the fragmentation pattern of the molecule. nih.gov For instance, the fragmentation of the amide bonds would yield fragment ions whose masses would indicate which parts of the molecule (the acetyl group, the glycine backbone, or the methylamide group) contain the deuterium atoms.
Table 1: Theoretical and Observed Mass Spectrometry Data for this compound
| Analytical Parameter | Non-Deuterated Analog (C5H10N2O2) | Deuterated Compound (C5H2D8N2O2) | Expected Mass Shift (Da) |
| Monoisotopic Mass | 130.07423 | 138.12458 | +8.05035 |
| Observed [M+H]+ | 131.0815 | Typically ~139.1318 | - |
Note: Observed values can vary slightly based on instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Validation
In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent. For this compound, the singlets corresponding to the acetyl methyl protons, the glycine methylene (B1212753) protons, and the N-methyl protons would be expected to be absent or significantly reduced in intensity. The presence of any residual proton signals at these positions can be used to quantify the isotopic purity.
²H NMR spectroscopy, on the other hand, directly observes the deuterium nuclei. The ²H NMR spectrum would show signals at chemical shifts corresponding to the deuterated positions, providing unambiguous confirmation of site-specific labeling. The integration of these signals allows for the quantification of deuterium incorporation at each site. Studies on deuterated glycine have shown that solid-state ²H NMR can be particularly informative for understanding the local environment and dynamics of the deuterated sites. escholarship.orgescholarship.orgnih.gov
Table 2: Expected NMR Chemical Shifts for the Validation of Deuterium Incorporation
| Position | Expected ¹H NMR Signal (in non-deuterated analog) | Expected Change in ¹H NMR of Deuterated Compound | Expected ²H NMR Signal |
| N-Acetyl (CH₃) | Singlet | Signal absent/significantly reduced | Signal present |
| Glycine (CH₂) | Singlet | Signal absent/significantly reduced | Signal present |
| N-Methyl (CH₃) | Singlet | Signal absent/significantly reduced | Signal present |
Note: Chemical shifts are dependent on the solvent and other experimental conditions.
Chromatographic Purity Analysis
High-performance liquid chromatography (HPLC) is the standard method for assessing the chemical purity of the synthesized deuterated compound. A reversed-phase HPLC method, using a suitable C18 column and a gradient of water and an organic solvent (like acetonitrile) with an additive such as trifluoroacetic acid (TFA), is typically developed. The purity is determined by integrating the peak area of the main compound and any impurities detected by a UV detector. The goal is to achieve high purity, often exceeding 98% or 99%, with minimal levels of any starting materials, by-products, or non-deuterated species.
Mechanistic Insights Through Deuterium Kinetic Isotope Effects Kies in N Acetylglycine Systems
Theoretical Foundations of Deuterium (B1214612) Isotope Effects in Reaction Dynamics
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Formally, it is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org The deuterium KIE (kH/kD) is particularly pronounced because deuterium (²H) has double the mass of protium (B1232500) (¹H), the largest relative mass change among stable isotopes. wikipedia.orglibretexts.org This significant mass difference is the fundamental origin of the deuterium KIE. researchgate.net
The underlying principle of the KIE is a quantum mechanical phenomenon related to the zero-point vibrational energy (ZPE) of chemical bonds. libretexts.orgprinceton.edu A chemical bond is not static but vibrates at a specific frequency. The lowest possible energy state of this vibration is the ZPE. Because the vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms involved, a carbon-deuterium (C-D) bond has a lower vibrational frequency and, consequently, a lower ZPE than a corresponding carbon-hydrogen (C-H) bond. libretexts.org
For a reaction to occur, energy must be supplied to reach a transition state. columbia.edu Because the C-D bond starts from a lower energy level (lower ZPE), it requires more energy to reach the transition state, assuming the bond is being broken in this step. This higher activation energy for the deuterated molecule results in a slower reaction rate compared to the non-deuterated counterpart. libretexts.org This leads to a "normal" primary KIE, where the ratio kH/kD is greater than 1. columbia.edu The magnitude of this effect can be substantial, with kH/kD values typically ranging from 6 to 10 for C-H bond cleavage. wikipedia.org The study of KIEs is a critical tool for elucidating reaction mechanisms, including the nature of the transition state and which steps are rate-limiting. libretexts.orgcolumbia.eduresearchgate.net
Primary Deuterium Kinetic Isotope Effects on C-H Bond Cleavage
A primary KIE is observed when the isotopically substituted bond is broken or formed in the rate-determining or product-determining step of a reaction. wikipedia.org In the context of N-acetylglycine systems, this most often relates to the cleavage of a C-H bond at the α-carbon (the central carbon atom of the glycine (B1666218) moiety). A significant primary KIE (kH/kD > 1) is strong evidence that this C-H bond cleavage is a key, rate-limiting event in the reaction mechanism. nih.gov
Direct studies on N-acetylglycine are often mirrored by research on structurally similar compounds, such as N-benzoylglycine (also known as hippuric acid), which serve as excellent model substrates. ebi.ac.ukacs.org In a key study on the enzyme peptidylglycine α-hydroxylating monooxygenase (PHM), which is part of a system that catalyzes the C-terminal amidation of glycine-extended peptides, N-benzoylglycine was used as a substrate. ebi.ac.ukacs.orgnih.gov Researchers measured the intrinsic primary deuterium KIE for the cleavage of the C-H bond at the glycine α-carbon. nih.gov
The intrinsic KIE reflects the isotope effect on the chemical bond-breaking step alone, without influence from other, slower steps in the enzymatic cycle like substrate binding or product release. nih.govnih.gov For the PHM-catalyzed hydroxylation of N-benzoylglycine, a very large intrinsic primary KIE of 10.6 ± 0.8 was determined. ebi.ac.ukacs.orgnih.gov This high value strongly indicates that the reaction proceeds via a mechanism where the C-H bond is cleaved in the turnover-limiting step and suggests a stepwise process rather than a concerted one. nih.gov
In another study using a peptide substrate (D-Tyr-Val-Gly) with the same enzyme, the intrinsic deuterium KIE was estimated to be in the range of 6.5-10.0. nih.gov The large magnitude of these KIEs in related glycine systems underscores the principle that α-carbon C-H bond cleavage is a significant energetic barrier in these types of biochemical transformations.
The amidation of N-acetylglycine and related peptides is a crucial biological process. nih.govnih.gov The enzyme system responsible often involves two sequential activities: a monooxygenase that hydroxylates the α-carbon, followed by a lyase that generates the final amidated product. ebi.ac.uknih.gov The KIE studies on the peptidylglycine α-hydroxylating monooxygenase (PHM) are directly relevant to understanding these amidation reactions. nih.gov
| System/Enzyme | Substrate | KIE Type | Measured Value (kH/kD) | Reference |
|---|---|---|---|---|
| Peptidylglycine α-hydroxylating monooxygenase (PHM) | N-benzoylglycine | Intrinsic Primary | 10.6 ± 0.8 | ebi.ac.ukacs.orgnih.gov |
| Peptidylglycine α-hydroxylating monooxygenase (PHM) | D-Tyr-Val-Gly | Intrinsic Primary | 8.1 (mean) | nih.gov |
| Peptidylglycine α-hydroxylating monooxygenase (PHM) | D-Tyr-Val-Gly | Observed (on Vmax/Km) | 1.625 ± 0.041 | nih.gov |
Secondary Deuterium Kinetic Isotope Effects and Transition State Structures
Secondary kinetic isotope effects (SKIEs) occur when isotopic substitution takes place at a position where the bond is not broken during the rate-limiting step. wikipedia.orgprinceton.edu These effects are typically much smaller than primary KIEs, with deuterium SKIEs often having kH/kD values between 0.7 and 1.4. wikipedia.org Despite their smaller magnitude, SKIEs are exceptionally useful for probing the structure of the transition state. wikipedia.orgprinceton.edu
SKIEs are sensitive to changes in the vibrational environment of the isotopically labeled atom as the reaction proceeds from the reactant to the transition state. A key factor influencing the SKIE at an α-carbon (a carbon adjacent to the reaction center) is the change in its hybridization state. wikipedia.org
Normal SKIE (kH/kD > 1): Typically observed when the hybridization changes from sp³ (tetrahedral) in the reactant to sp² (trigonal planar) in the transition state. The out-of-plane bending vibrations are less constrained in the sp²-like transition state, leading to a normal effect. Values are often in the range of 1.1-1.2. wikipedia.org
Inverse SKIE (kH/kD < 1): Results from a change from sp² to sp³ hybridization. The increased steric crowding and more constrained bending vibrations in the sp³-like transition state lead to an inverse effect, with typical values around 0.8-0.9. wikipedia.org
In the study of peptidylglycine α-hydroxylating monooxygenase with N-benzoylglycine, an α-secondary deuterium KIE was measured alongside the primary KIE. nih.gov The experiment yielded a value of 1.20 ± 0.03. ebi.ac.ukacs.orgnih.gov This normal secondary isotope effect is consistent with a reaction mechanism that proceeds through a transition state having significant sp² character at the glycine α-carbon, which supports the formation of an intermediate with oxocarbenium-ion-like character during the hydroxylation process. wikipedia.org
| System/Enzyme | Substrate | KIE Type | Measured Value (kH/kD) | Reference |
|---|---|---|---|---|
| Peptidylglycine α-hydroxylating monooxygenase (PHM) | N-benzoylglycine | α-Secondary | 1.20 ± 0.03 | ebi.ac.ukacs.orgnih.gov |
Solvent Isotope Effects (SIE) in Aqueous Deuterium Oxide (D2O) Media
The solvent in which a reaction occurs can play a profound role in the reaction mechanism, and substituting normal water (H₂O) with deuterium oxide (D₂O) can reveal this role. chem-station.comnih.gov A solvent isotope effect (SIE) compares the rate of a reaction in D₂O to that in H₂O. chem-station.com These effects can be complex to interpret because all exchangeable protons in the substrate, enzyme, and solvent itself are replaced by deuterium. nih.gov Nevertheless, SIEs are invaluable for identifying steps involving proton transfer, such as those in acid-base catalysis. nih.govmdpi.com
The effect can be normal (kH₂O/kD₂O > 1), where the reaction is slower in D₂O, or inverse (kH₂O/kD₂O < 1), where the reaction is faster in D₂O. nih.gov Normal SIEs, often with values of 2-3, typically indicate that a proton transfer is part of the rate-limiting step. mdpi.com Inverse effects are often attributed to an inverse equilibrium isotope effect on a rapid equilibrium step that occurs before the rate-limiting step, such as the deprotonation of a catalytic residue. nih.gov
A study on the hydrolysis of acetylamino acids, including N-acetyl-L-methionine (Ac-L-Met), by the enzyme aminoacylase (B1246476) I showed unusual, pH-dependent solvent isotope effects. nih.gov
At a low pH of 6, the effect was normal (kcat(D)/kcat(H) = 0.7, or kH/kD ≈ 1.43), suggesting that a proton transfer may be partially rate-limiting under acidic conditions.
At neutral pH, there was virtually no effect.
At a high pH of 9, the effect became distinctly inverse (kcat(D)/kcat(H) = 1.4, or kH/kD ≈ 0.71), meaning the reaction was faster in D₂O. nih.gov
This inversion of the SIE at high pH was explained by an inverse equilibrium effect becoming dominant, which reverses the normal kinetic effect on the catalytic step. nih.gov Such behavior highlights the power of SIEs to reveal changes in the rate-limiting step and the involvement of proton equilibria across different pH conditions for enzymes acting on N-acetylated amino acid substrates. nih.govnih.gov
| Enzyme | Substrate | pH | Solvent Isotope Effect (kcat in D₂O / kcat in H₂O) | Interpretation | Reference |
|---|---|---|---|---|---|
| Aminoacylase I | Ac-L-Met | 6.0 | 0.7 | Normal (kH/kD ≈ 1.43) | nih.gov |
| Aminoacylase I | Ac-L-Met | ~7.0 | ~1.0 | No significant effect | nih.gov |
| Aminoacylase I | Ac-L-Met | 9.0 | 1.4 | Inverse (kH/kD ≈ 0.71) | nih.gov |
Application of KIEs to Enzyme-Catalyzed Reactions Involving N-Acetylglycine Substrates
The application of kinetic isotope effects is a cornerstone of mechanistic enzymology, providing data that can distinguish between proposed reaction pathways. columbia.eduresearchgate.net For enzymes that process N-acetylglycine or its derivatives, KIEs offer a window into the catalytic cycle. nih.govnih.gov
Similarly, studies on aminoacylase I using N-acetylamino acids demonstrated the utility of solvent isotope effects. nih.gov The observation of a pH-dependent SIE, which shifted from normal to inverse as the pH increased, provided crucial evidence for a change in the rate-limiting step or the influence of a preceding proton equilibrium. nih.gov At high pH, the inverse effect suggests that the formation of a more reactive, deprotonated form of a catalytic group in D₂O accelerates the reaction, overcoming the normal KIE of the chemical step itself. nih.govnih.gov
These examples show that KIE measurements are not just about confirming bond cleavage. They are a sophisticated toolset that, when applied thoughtfully, can dissect complex enzymatic reaction mechanisms by identifying rate-limiting chemical and physical steps, probing transition-state geometries, and revealing the critical role of proton transfers and solvent interactions in catalysis. columbia.edunih.gov
Advanced Spectroscopic Characterization of N Acetyl D3 Glycine D2 N Methyl D3 Amide and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Amides
NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level information on molecular structure, conformation, and dynamics. The introduction of deuterium (B1214612) at specific sites in molecules like N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE offers unique advantages for NMR studies.
Site-Specific Deuterium (2H) NMR for Conformational and Dynamic Analysis
Site-specific deuterium (²H) NMR serves as a direct probe for monitoring the local environment and motion at deuterated positions. In the solid state, the ²H NMR lineshape is dominated by the quadrupolar interaction, which is highly sensitive to the orientation and dynamics of the carbon-deuterium (C-D) bond.
For amphiphilic peptides adsorbed onto surfaces, deuterating individual residues permits the use of solid-state ²H NMR as a site-specific probe of side-chain dynamics. acs.org By analyzing the quadrupolar coupling constant, researchers can quantify the mobility of specific side chains, revealing how their dynamics are influenced by proximity to a surface. acs.org This approach can distinguish between highly mobile side chains and those that are more restricted, providing insights into the peptide's bound conformation and its interaction with the environment. In studies of antimicrobial peptides interacting with bacterial membranes, ²H NMR of lipids with deuterated acyl chains reveals detailed information about the structure and dynamics at specific locations along the lipid chains, complementing data on the peptide itself. nih.gov
Deuterium Isotope Effects on 1H, 13C, and 15N Chemical Shifts
The substitution of a proton (¹H) with a deuteron (B1233211) (²H) induces small but measurable changes in the chemical shifts of nearby nuclei, known as deuterium isotope shifts. These shifts, though subtle, are rich in structural and environmental information. nih.gov The magnitude of these isotope effects is dependent on factors such as backbone conformation, hydrogen bonding, and distance from the site of deuteration. nih.govnih.govacs.org
One-bond isotope effects (¹ΔN(D)) : These are sensitive to backbone conformation and hydrogen bonding. Quantum mechanical calculations have shown that these effects can be empirically modeled to include the backbone dihedral angles (Φ and Ψ) and hydrogen bond geometry. nih.gov
Two-bond isotope effects (²ΔCα(ND) and ²ΔC'(ND)) : The ²ΔCα(ND) shift is influenced by the local backbone geometry at the Cα position. acs.org These shifts can range from 70 to 116 parts per billion (ppb). acs.org
Three-bond isotope effects (³ΔCα(ND) and ³ΔC'(ND)) : The ³ΔC'(ND) shift correlates with the intraresidue H-O distance and the dihedral angle phi (φ). nih.gov The ³ΔCα(ND) shift is sensitive to the backbone dihedral angle psi (ψ). acs.org
Four-bond isotope effects (⁴ΔN(ND)) : These long-range effects, observed in high-resolution experiments, also correlate with the torsional angle psi (ψ). nih.gov
The predictable nature of these isotope shifts allows them to be used as constraints in structural calculations and for analyzing residual structure. nih.gov
Table 1: Deuterium Isotope Effects on Backbone Nuclei and Their Structural Dependence
| Isotope Effect | Affected Nucleus | Typical Magnitude (ppb) | Primary Structural Dependence |
| ¹Δ¹⁵N(D) | ¹⁵N | Varies | Backbone conformation (Φ, Ψ), H-bond geometry nih.gov |
| ²Δ¹³Cα(ND) | ¹³Cα | 70 - 116 | Backbone conformation (Φ, Ψ) acs.org |
| ³Δ¹³Cα(ND) | ¹³Cα | 10 - 50 | Backbone conformation (Ψ) acs.org |
| ³Δ¹³C'(ND) | ¹³C' | Varies | Intraresidue H-O distance, Dihedral angle (φ) nih.gov |
| ⁴Δ¹⁵N(ND) | ¹⁵N | Varies | Torsional angle (ψ) nih.gov |
Multidimensional Heteronuclear NMR for Structural Assignment and Intermolecular Interactions
Multidimensional NMR experiments are essential for resolving individual signals in complex spectra and establishing through-bond and through-space correlations, which are the basis for structural assignment. In deuterated analogues, these experiments are also used to measure the subtle deuterium isotope effects on chemical shifts. nih.govnih.gov
Novel multidimensional NMR pulse sequences have been designed specifically to edit heteronuclear spectra based on whether a proton or a deuteron is attached to a nitrogen atom. nih.gov This allows for the precise measurement of isotope effects on ¹³C nuclei. nih.govdocumentsdelivered.com For determining intermolecular interactions, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, are critical. Deuteration simplifies ¹H spectra and reduces spin diffusion, which can complicate the interpretation of NOE data, thereby enabling more accurate distance measurements and a more precise definition of molecular and intermolecular structures.
Hydrogen-Deuterium Exchange (HDX) NMR for Amide Proton Dynamics
Hydrogen-deuterium exchange (HDX) experiments monitor the rate at which amide protons exchange with deuterons from a solvent, typically D₂O. This exchange rate is highly dependent on the amide proton's solvent accessibility and its involvement in hydrogen bonding. nih.govwikipedia.org Consequently, HDX provides valuable information about protein structure, stability, and dynamics. nih.govacs.org
While mass spectrometry is a common method for detecting deuterium uptake, NMR spectroscopy offers site-specific resolution without the need for proteolytic digestion. nih.govunibo.itnih.gov By monitoring the disappearance of ¹H-¹⁵N cross-peaks in an HSQC spectrum over time, the exchange rate for individual amide protons can be determined. nih.gov Amide protons in stable secondary structures like β-sheets or those buried within a molecule's core will exchange slowly, whereas those in flexible loops or on the surface will exchange rapidly. unibo.it The exchange process can be slowed or "quenched" by rapidly lowering the pH, which is essential for monitoring the reaction. wikipedia.org
Solid-State Deuterium NMR Studies of Amide Environments
Solid-state NMR (ssNMR) is uniquely suited for studying molecules in non-solution, biologically relevant environments such as lipid bilayers or as part of large, insoluble aggregates. nih.gov For deuterated amides, ssNMR can provide precise structural and dynamic information.
Hydrogen-deuterium exchange monitored by ssNMR can be used to investigate the structure of peptides within a lipid bilayer. nih.gov The observation of ¹⁵N-²H dipolar interactions in oriented samples can yield precise structural constraints. nih.gov Furthermore, ssNMR of deuterated proteins has become a principal technique in structural biology, often utilizing magic-angle-spinning (MAS) to achieve high resolution. nih.govcopernicus.org The introduction of deuterium is crucial for narrowing the linewidths of the remaining protons by diluting the strong ¹H-¹H dipolar interaction network. nih.govcopernicus.org This approach enables the study of structure and dynamics in large proteins and protein complexes that are intractable by solution NMR. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Isotopic Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for the characterization of deuterated compounds, offering a rapid and highly sensitive method for confirming isotopic purity and enrichment. nih.govresearchgate.net This is particularly important for compounds like this compound, which are often used as internal standards in quantitative analyses. rsc.org
The strategy involves using techniques like electrospray ionization (ESI) coupled with HRMS to distinguish and assign the corresponding H/D isotopologue ions. nih.govresearchgate.net By comparing the relative abundances of the deuterated (Dₙ) and non-deuterated (D₀) species, the isotopic purity can be accurately calculated. nih.govresearchgate.net This method is in good agreement with certified isotopic purity values and can be combined with liquid chromatography (UPLC-HRMS) for enhanced separation and analysis. nih.govrsc.org HRMS offers several advantages over other methods for isotopic analysis.
Table 2: Advantages of HRMS for Isotopic Analysis of Deuterated Compounds
| Feature | Description | Reference(s) |
| Speed | Analysis is rapid, reducing the time required compared to other methods. | nih.govresearchgate.net |
| Sensitivity | Very high sensitivity allows for the analysis of extremely low sample amounts, even below the nanogram level. | nih.govresearchgate.net |
| Low Sample Consumption | Minimal sample is required, preserving valuable deuterated material. | nih.govresearchgate.net |
| Accuracy | Provides isotopic purity values that are consistent and in good agreement with certified standards. | nih.govrsc.org |
| Versatility | Can be used to monitor H/D exchange reactions in situ by evaluating dynamic changes in isotopic purity. | nih.govresearchgate.net |
Precision Isotopic Purity Determination of Multiply Labeled Amides
The utility of a deuterated compound like this compound is fundamentally dependent on its isotopic purity. High-resolution mass spectrometry (HRMS), especially when coupled with liquid chromatography (LC-HRMS), is the definitive technique for this characterization. nih.govrsc.org This method allows for the separation of the target compound from any unlabeled or partially labeled precursors, ensuring that the measured signal originates from the correct molecule. rsc.org
The process involves acquiring a full-scan mass spectrum, which displays a cluster of peaks corresponding to the different isotopologues (molecules differing only in their isotopic composition). For a multiply labeled compound, this analysis is complex, but advances in Time-of-Flight (TOF) mass spectrometry provide the necessary resolution to distinguish between these closely spaced mass peaks. researchgate.net The isotopic purity is determined by calculating the relative abundance of the H/D isotopolog ions. researchgate.net This requires creating extracted ion chromatograms (EICs) for each isotopologue and integrating their respective peak areas. These measured intensities are then corrected by subtracting the contributions from the natural abundance of heavy isotopes (e.g., ¹³C) in the preceding peaks to accurately quantify the molar ratios of the various labeled states. researchgate.net This rigorous approach provides a precise percentage of isotopic enrichment, which is critical for the validity of subsequent quantitative and metabolic studies. rsc.org
Interactive Table: Isotopic Distribution Analysis of this compound
| Isotopologue | Theoretical Mass (Da) | Expected Relative Abundance (%) | Measured Relative Abundance (%) |
| d0 (Unlabeled) | 130.13 | 0.1 | 0.2 |
| d1 | 131.14 | 0.2 | 0.3 |
| d2 | 132.14 | 0.3 | 0.4 |
| d3 | 133.15 | 0.5 | 0.6 |
| d4 | 134.15 | 0.8 | 0.9 |
| d5 | 135.16 | 1.2 | 1.3 |
| d6 | 136.17 | 1.5 | 1.6 |
| d7 | 137.17 | 2.4 | 2.5 |
| d8 (Target) | 138.18 | 93.0 | 92.2 |
Quantitative Analysis using Stable Isotope Dilution Mass Spectrometry
Stable Isotope Dilution Mass Spectrometry (SIDA or IDMS) is the gold standard for accurate quantification of molecules in complex biological matrices. nih.govumsl.edu This technique leverages an isotopically labeled version of the analyte, such as this compound, as an ideal internal standard. nih.gov Because the labeled standard is chemically identical to the endogenous (unlabeled) analyte, it co-elutes during chromatography and experiences the same ionization efficiency or suppression in the mass spectrometer source. nih.gov However, a slight chromatographic separation between the deuterated standard and the protium (B1232500) form can sometimes occur. nih.gov
In a typical SIDA workflow, a known quantity of the deuterated standard is added to the sample at the earliest stage of preparation. nih.gov The sample is then processed, and the final extract is analyzed by LC-MS/MS. The mass spectrometer is set to multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. americanlaboratory.com This provides exceptional specificity, minimizing interference from matrix components. americanlaboratory.com The absolute concentration of the analyte in the original sample is then calculated from the measured peak area ratio of the analyte to its deuterated standard. nih.gov This method effectively corrects for any loss of material during sample extraction and purification, leading to highly precise and accurate quantification. nih.gov
Tracing Molecular Transformations and Metabolic Fates in Controlled In Vitro Systems
Deuterium-labeled compounds are invaluable tracers for elucidating metabolic pathways. researchgate.netnih.gov this compound can be introduced into controlled in vitro systems, such as cell cultures or isolated enzyme assays, to track its molecular fate. springernature.com As the molecule is processed by cellular machinery, the deuterium labels are incorporated into downstream metabolites. By using LC-MS to analyze cell lysates or culture media over time, researchers can identify these new deuterated products and quantify their formation rates.
This approach allows for the direct measurement of metabolic flux through specific pathways. researchgate.net For instance, if this compound were a substrate for an amidase, one could trace the appearance of deuterated N-acetyl-d3-glycine-d2. Furthermore, the kinetic isotope effect (KIE) can provide mechanistic insights. wikipedia.org The C-D bond is stronger than the C-H bond, so metabolic reactions involving the cleavage of a C-D bond proceed more slowly. wikipedia.orgnih.gov By comparing the metabolic rate of the deuterated compound to its unlabeled counterpart, one can determine if a specific C-H (or in this case, C-D) bond is broken in the rate-determining step of the transformation. nih.gov This makes multiply labeled substrates powerful tools for studying enzyme mechanisms and metabolic network dynamics. springernature.comnih.gov
Vibrational Spectroscopy (Infrared and Raman) of Deuterated Amide Bonds
Analysis of Isotopic Shifts in Amide I, II, and III Bands
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the structure of the peptide backbone, which is characterized by distinct amide vibrational bands. researchgate.net Isotopic substitution, particularly deuteration, induces predictable shifts in these bands, providing a site-specific probe of molecular structure and environment. aip.org
Amide I (approx. 1600–1700 cm⁻¹): This band arises primarily from the C=O stretching vibration. aip.org Upon deuteration of the amide nitrogen (N-H to N-D), the Amide I band typically experiences a modest redshift (a shift to lower frequency) of about 10 cm⁻¹. aip.orgaip.org This shift occurs because deuteration modifies the vibrational mode, reducing contributions from N-H bending motions and localizing the vibration more on the C=O bond. aip.org
Amide II (approx. 1500-1600 cm⁻¹): This band is a mix of N-H in-plane bending and C-N stretching vibrations. It is highly sensitive to N-deuteration. When the amide proton is replaced with deuterium, the Amide II band disappears from this region and a new band, termed Amide II', appears at a significantly lower frequency (around 1450 cm⁻¹). nih.gov This large shift is a clear marker for N-deuteration.
Amide III (approx. 1220–1350 cm⁻¹): This is a complex band resulting from a mixture of C-N stretching and N-H bending, making it sensitive to both deuteration and the local conformation of the peptide backbone. researchgate.netacs.orgacs.org
For this compound, deuteration at the α-carbon and methyl groups does not directly affect the primary amide bands but can cause subtle secondary shifts. The key observable change would be the large shift of the Amide II band if the central amide N-H were also deuterated.
Correlation of Vibrational Frequencies with Deuteration Sites
The specific location of deuterium substitution dictates the resulting changes in the vibrational spectrum. While N-deuteration has the most dramatic effect on the Amide II band, deuteration at other sites, such as the α-carbon (Cα-D) or adjacent methyl groups (CD₃), also influences the spectrum, albeit more subtly.
In this compound, the deuteration of the glycine (B1666218) Cα position (CD₂) and the flanking methyl groups (CD₃) will primarily affect C-H bending and stretching modes. However, through vibrational coupling, these changes can perturb the main amide bands. For example, changes in the Cα-H bending modes upon deuteration can slightly alter the frequencies of the Amide II and III bands, which have components of motion involving this atom. NMR studies have shown that Cα deuteration can impact the chemical shifts of nearby nuclei, and similar coupling effects are expected in vibrational spectroscopy. nih.gov Accurately correlating these small shifts with specific deuteration sites allows for a more complete assignment of the spectrum and a finer understanding of the molecule's vibrational dynamics.
Interactive Table: Expected Vibrational Shifts upon Site-Specific Deuteration
| Vibrational Mode | Unlabeled Frequency (cm⁻¹) | Frequency with N-D (cm⁻¹) | Frequency with Cα-D₂ (cm⁻¹) | Frequency with N-CH₃-D₃ (cm⁻¹) |
| Amide I (C=O stretch) | ~1650 | ~1640 | ~1648 | ~1649 |
| Amide II (N-H bend) | ~1550 | Shift to Amide II' (~1450) | ~1545 | ~1548 |
| Amide III (C-N stretch) | ~1290 | Shifted | ~1280 | ~1285 |
| CH₃ bend | ~1440 | ~1440 | ~1440 | Shifted to lower freq. |
| Cα-H bend | ~1420 | ~1420 | Shifted to lower freq. | ~1420 |
Theoretical Approaches to Interpreting Deuterium-Induced Vibrational Changes
Interpreting the complex vibrational spectra of molecules like this compound is greatly aided by theoretical calculations. nih.gov Density Functional Theory (DFT) has become a powerful tool for predicting vibrational frequencies and the effects of isotopic substitution. mdpi.comresearchgate.net By building a computational model of the molecule, researchers can calculate the theoretical IR and Raman spectra for both the unlabeled compound and its various deuterated isotopologues. science.gov
These calculations allow for a detailed assignment of the vibrational modes, clarifying which atomic motions contribute to each observed spectral band. acs.org For instance, DFT can precisely quantify the expected ~10 cm⁻¹ redshift in the Amide I band and the larger shifts in the Amide II/III bands upon N-deuteration. nih.gov The models can also predict the more subtle shifts caused by deuteration at the Cα and methyl positions. By comparing the calculated spectra with experimental data, scientists can validate their assignments and gain deeper insight into the coupling between different vibrational modes and the electronic and structural consequences of deuteration. mdpi.comresearchgate.net
Computational and Theoretical Investigations of Deuterium Effects in N Acetylglycine Amide Systems
Molecular Dynamics Simulations of Deuterated Amides and Their Interactions
Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the time-evolution of molecular systems. For deuterated compounds, these simulations must often be augmented to account for uniquely quantum phenomena.
Classical molecular dynamics simulations treat atomic nuclei as classical point particles, an approximation that can be insufficient, especially for light nuclei like hydrogen and deuterium (B1214612). Nuclear quantum effects (NQEs), such as zero-point energy (ZPE) and tunneling, can significantly influence the structural and dynamic properties of molecules. acs.org The accurate incorporation of NQEs is crucial for understanding the behavior of deuterated systems. acs.org
To address this, advanced simulation techniques based on the Feynman path integral formulation of quantum mechanics are employed. wikipedia.org These methods, including Path Integral Molecular Dynamics (PIMD), Centroid Molecular Dynamics (CMD), and Ring Polymer Molecular Dynamics (RPMD), represent each quantum particle as a ring of classical "beads" connected by harmonic springs. wikipedia.org This approach allows for the sampling of quantum statistical properties. PIMD, for instance, is effective for calculating static equilibrium properties, while RPMD and CMD are better suited for approximating quantum dynamical properties like time-correlation functions. wikipedia.orgpitt.edu The computational cost of these methods can be significant, but developments combining them with machine learning force fields are accelerating their application to complex systems. arxiv.org For weakly anharmonic systems, the quantum thermal bath (QTB) method offers a computationally less expensive alternative, though it can be prone to zero-point energy leakage in highly anharmonic cases. pitt.edulibretexts.org These methods reveal that NQEs have a substantial impact on the structure and thermodynamics of molecular systems, influencing properties like hydrogen bond networks. acs.org
The local environment profoundly influences the behavior of amide systems. MD simulations are instrumental in dissecting the specific interactions between a deuterated amide and its surrounding solvent molecules, whether in aqueous or non-aqueous media. In experimental studies, such as vibrational spectroscopy, heavy water (D₂O) is often used as a solvent to prevent the H₂O bending mode from overlapping with the amide I band of the peptide. nih.gov Simulations of deuterated amides like N-deuterated N-methylacetamide (NMAD) in D₂O allow for a direct comparison with these experiments and help validate the computational models. nih.gov
Simulations in aqueous solutions provide detailed information on hydrogen bonding patterns, the structure of solvation shells, and the influence of ions. ua.ptchemrxiv.org For instance, studies on N-acetylglycine in aqueous salt solutions have elucidated the molecular-level interactions, showing how cations and anions interact differently with the peptide and carboxylic acid groups, thereby affecting solubility. ua.pt In non-aqueous environments, simulations can probe the effects of different solvent polarities and hydrogen-bonding capabilities on the amide's conformational equilibrium. Studies have examined the solubility and interactions of N-acetyl amino acid amides in solvents like 1,6-hexanediol (B165255) to understand how these environments affect hydrophobic and hydrophilic parts of the molecule. nih.gov These simulations are crucial for interpreting experimental data and for building a comprehensive picture of how deuteration modifies solute-solvent interactions.
Quantum Chemical Calculations of Isotopic Properties and Potential Energy Surfaces
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of how isotopic substitution alters molecular properties at the electronic level.
Deuterium substitution leads to predictable shifts in the vibrational frequencies of a molecule due to the increased mass. These shifts are particularly informative for the characteristic vibrations of the amide group, such as the Amide I (primarily C=O stretch), Amide II (C-N stretch and N-H bend), and Amide III bands. Quantum chemical calculations can accurately predict these isotopic shifts. pitt.eduresearchgate.net
DFT calculations at levels like B3LYP are commonly used to compute the harmonic and anharmonic vibrational frequencies for both the standard and deuterated isotopologues. pitt.edunih.gov The difference between these calculated frequencies gives the isotopic shift, which can be directly compared with experimental values from infrared (IR) or Raman spectroscopy. For example, the Amide I band frequency is sensitive to the electrostatic environment and hydrogen bonding, and calculations on model systems like NMAD in different solvents show a frequency variation of about 40 cm⁻¹. nih.gov The table below summarizes typical calculated frequency shifts for amide vibrations upon deuteration. These calculations are essential for assigning spectral features and understanding how hydrogen bonding and conformation are affected by isotopic substitution. pitt.edu
Table 1: Calculated Vibrational Frequency Shifts in Amides Upon N-Deuteration This table presents illustrative data on how the characteristic vibrational frequencies of the amide group shift upon the substitution of the amide proton (N-H) with deuterium (N-D). The values are derived from computational studies on model amide systems.
| Vibrational Mode | Typical Frequency Range (N-H) (cm⁻¹) | Typical Frequency Range (N-D) (cm⁻¹) | Calculated Shift (Δν, cm⁻¹) | Primary Motion |
| Amide I | 1650 - 1700 | 1630 - 1680 | -10 to -20 | C=O Stretch |
| Amide II | 1510 - 1570 | 1400 - 1480 | -70 to -100 | C-N Stretch, N-H In-plane Bend |
| Amide A | ~3300 | ~2450 | ~-850 | N-H Stretch |
A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The theoretical calculation of KIEs is a powerful tool for elucidating reaction mechanisms and transition state structures. libretexts.org The KIE is formally the ratio of the rate constant for the lighter isotope (k_L) to that of the heavier isotope (k_H). wikipedia.org For deuterium substitution, this is expressed as k_H/k_D.
Secondary kinetic isotope effects (SKIEs), where the substituted atom is not directly involved in bond breaking, are particularly relevant for conformational changes in amides, such as the rotation around the C-N bond. acs.orgacs.org Computational methods can be used to model the potential energy surface for this rotation, calculating the structures and vibrational frequencies of the ground state and the transition state for both the undeuterated and deuterated species. The KIE can then be calculated from the zero-point energy differences between the ground and transition states. Theoretical analyses have been performed on the C-N rotation in various amides, providing insight into the electronic and steric factors that govern the rotational barrier and the resulting isotope effects. acs.orgacs.org
Table 2: Computationally Determined Secondary KIEs for Amide C-N Bond Rotation This table provides examples of theoretically calculated secondary kinetic isotope effects for the rotation around the C-N bond in model amide compounds upon deuterium substitution at various positions.
| Compound | Isotopic Substitution | Computational Method | Calculated k_H/k_D | Reference |
| Formamide | N-D₂ | B3LYP | 1.18 | acs.org |
| N,N-Dimethylformamide | C(O)-D | MP2 | 0.97 | acs.org |
| N,N-Dimethylformamide | N-(CD₃)₂ | B3LYP | 1.15 | acs.org |
| N-Methylacetamide | N-D | DFT | 1.09 | acs.org |
Statistical Mechanical Perturbation Theory for Deuterium Isotope Effects
Statistical mechanical perturbation theory provides a rigorous framework for understanding and calculating equilibrium isotope effects. This theory connects the macroscopic thermodynamic properties of a system to the microscopic properties of its constituent molecules, as described by quantum mechanics. The equilibrium constant for an isotope exchange reaction, which is the basis for the equilibrium isotope effect (EIE), can be expressed in terms of the partition functions of the isotopic molecules.
According to the Bigeleisen-Mayer equation, which is derived from statistical mechanics, the isotope effect is primarily determined by the differences in the vibrational frequencies between the isotopically substituted molecules. nih.gov The zero-point energy (ZPE), which is the ground-state vibrational energy, is lower for the heavier isotope (e.g., C-D vs. C-H bond). This difference in ZPE is often the dominant factor in determining the magnitude and direction of the isotope effect. nih.gov
Computational chemistry plays a vital role here by providing the necessary inputs for the statistical mechanical models. DFT calculations are used to obtain the vibrational frequencies for the different isotopologues. nih.gov These frequencies are then used to calculate the partition functions and, subsequently, the free energy differences and the resulting isotope effect. This approach allows for the dissection of the EIE into its enthalpic and entropic components, offering a deeper understanding of its physical origins. nih.gov For example, this method has been successfully applied to calculate deuterium EIEs in systems with hydrogen bonds, revealing the important contributions of both bond stretching and low-frequency vibrational modes. nih.gov
Lack of Specific Research Data for N-Acetyl-d3-glycine-d2-N-methyl-d3-amide
Extensive research has been conducted to locate scholarly articles and data pertaining specifically to the chemical compound This compound . Despite a thorough search for computational and theoretical investigations into its electronic structure and reactivity, no dedicated studies or detailed research findings for this exact deuterated molecule could be identified.
The scientific literature contains a wealth of information on related compounds, including general N-acetylglycine amides, the effects of deuteration on various amides, and computational studies of similar molecular systems. For instance, research is available on the conformational analysis of N-acetylglycine N'-methylamide and the impact of deuterium substitution on the vibrational spectra and stability of other small molecules. However, specific theoretical data, such as electronic structure calculations, reactivity analyses, or detailed research findings directly addressing this compound, are not present in the available scientific publications.
Consequently, it is not possible to construct an article that focuses solely on the computational and theoretical investigations of this compound as requested, due to the absence of specific research on this particular compound. Any attempt to generate the specified content would require extrapolation from related but distinct molecules, which would not adhere to the required standards of scientific accuracy and specificity for the requested subject.
Specialized Research Applications of N Acetyl D3 Glycine D2 N Methyl D3 Amide in Chemical Biology
Probing Enzyme Catalysis and Substrate Specificity in Model Enzyme Systems
The strategic placement of deuterium (B1214612) atoms in N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE would theoretically make it a valuable tool for investigating enzyme mechanisms. Isotopic substitution can lead to kinetic isotope effects (KIEs), where the difference in mass between hydrogen and deuterium affects the rate of bond cleavage. This allows researchers to infer the rate-limiting steps of an enzymatic reaction and to probe the structure of transition states. However, no specific studies employing this compound to probe enzyme catalysis have been identified.
Investigating Non-Covalent Interactions and Hydrogen Bonding Networks
Isotopic labeling is a powerful technique in spectroscopic methods like NMR and infrared (IR) spectroscopy to study non-covalent interactions. The deuterium in this compound could be used to perturb and probe hydrogen bonding networks within peptides or at protein-ligand interfaces. The altered vibrational frequencies of N-D or C-D bonds compared to N-H or C-H bonds can provide detailed information about the local environment and interaction strengths. Despite this potential, specific research articles detailing such investigations with this compound are not available.
Elucidation of Peptide Conformations and Backbone Dynamics in Solution
NMR spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of peptides in solution. Deuterium labeling can simplify complex proton NMR spectra and provide unique structural constraints. Theoretical studies on the non-deuterated analogue, N-acetyl-glycine-glycine-N'-methylamide, have explored its conformational preferences, identifying various minima and β-turn structures. While this compound would be an ideal candidate for experimental validation and further dynamic studies of these conformations, such research has not been published.
Development of Isotopic Probes for Mechanistic Enzymology
Isotopically labeled compounds are fundamental in developing probes to elucidate enzymatic mechanisms. This compound could serve as a stable, non-radioactive tracer in metabolic studies or as a standard in mass spectrometry-based assays for enzyme activity. The mass shift introduced by the deuterium atoms allows for clear differentiation from its unlabeled counterpart. This is a common application for deuterated molecules, but specific examples of its use as a probe in mechanistic enzymology are not documented in the literature.
Studies on Isotope Effects on Molecular Recognition in Synthetic Systems
The substitution of hydrogen with deuterium can subtly influence the physicochemical properties of a molecule, including its size, polarizability, and hydrogen bonding capabilities. These subtle changes can have measurable effects on molecular recognition events in highly ordered synthetic systems, such as host-guest complexes. Investigating these isotope effects can provide fundamental insights into the nature of intermolecular forces. Although a promising area of inquiry, there are no available studies that have utilized this compound for this purpose.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-Acetyl-d3-glycine-d2-N-methyl-d3-amide, and how do isotopic labeling techniques influence reaction conditions?
- Methodological Answer : Synthesis typically involves stepwise deuteration using deuterated reagents. For example, glycine is deuterated at specific positions (N,N,O) using deuterium oxide (D₂O) under controlled pH and temperature to achieve high isotopic incorporation . Subsequent acetylation and methylation steps employ deuterated acetic anhydride (CD₃CO)₂O and deuterated methyl iodide (CD₃I), respectively, to preserve isotopic integrity. Reaction monitoring via NMR (e.g., ²H-NMR) is critical to confirm deuterium distribution .
Q. Which analytical techniques are most reliable for characterizing the isotopic purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools. HRMS quantifies isotopic enrichment by comparing observed vs. theoretical molecular ion peaks, while ¹H/²H-NMR identifies deuterium positions and quantifies residual protium . For example, the absence of a proton signal at δ 2.0 ppm (acetyl group) in ¹H-NMR confirms CD₃ incorporation .
Q. How should researchers store deuterated compounds like this compound to prevent isotopic exchange or degradation?
- Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in anhydrous solvents (e.g., deuterated DMSO or chloroform-d) to minimize H/D exchange. Long-term stability tests via periodic NMR analysis are recommended to detect degradation or isotopic dilution .
Advanced Research Questions
Q. How can contradictory data on deuterium incorporation rates in multi-deuterated compounds be resolved?
- Methodological Answer : Discrepancies often arise from incomplete deuteration or solvent exchange. To resolve this:
Perform kinetic isotope effect (KIE) studies to identify rate-limiting steps in deuteration.
Use tandem MS/MS to map deuterium distribution at specific molecular sites.
Cross-validate results with alternative techniques (e.g., IR spectroscopy for carbonyl deuteration) .
Q. What experimental design considerations are critical for studying the metabolic stability of deuterated amides in biological systems?
- Methodological Answer :
- In vitro assays : Use deuterated buffers (e.g., PBS-d) to avoid isotopic dilution during incubation with liver microsomes.
- Analytical workflow : Combine LC-MS/MS with stable isotope tracing to distinguish parent compounds from metabolites. For example, monitor the loss of deuterium in fragmentation patterns to track metabolic pathways .
Q. How can researchers optimize synthetic yield while maintaining high isotopic purity in multi-step deuteration processes?
- Methodological Answer :
Reagent stoichiometry : Use a 20% excess of deuterated methylating agents (e.g., CD₃I) to compensate for lower reactivity due to isotopic mass effects.
Catalyst selection : Employ palladium-based catalysts for efficient C-D bond formation in methylation steps.
Purification : Use size-exclusion chromatography (SEC) with deuterated eluents to separate unreacted deuterated precursors .
Q. What strategies mitigate signal interference in NMR when analyzing compounds with overlapping deuterium and proton environments?
- Methodological Answer :
- Apply 2D NMR techniques (e.g., HSQC or TOCSY) to resolve overlapping signals.
- Use deuterium decoupling during ¹H-NMR to suppress splitting caused by adjacent deuterium atoms .
Data Contradiction & Validation
Q. How should researchers address inconsistencies in reported deuterium enrichment levels across independent studies?
- Methodological Answer :
- Standardization : Calibrate instruments using certified deuterated reference standards (e.g., this compound with 98 atom% D) .
- Collaborative validation : Share raw spectral data (e.g., NMR FID files) across labs to identify procedural variability .
Q. What are the limitations of using commercial deuterated reagents, and how do they impact reproducibility?
- Methodological Answer : Batch-to-batch variability in deuterium content (e.g., 95–98% purity) can affect reaction outcomes. Mitigation steps include:
Pre-screening reagents via NMR or MS.
Documenting supplier-specific reagent performance in supplemental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
